molecular formula C19H13ClN2O3S B4837362 2-chloro-4-nitro-N-[2-(phenylthio)phenyl]benzamide

2-chloro-4-nitro-N-[2-(phenylthio)phenyl]benzamide

Cat. No. B4837362
M. Wt: 384.8 g/mol
InChI Key: USORKLLSBKCNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-nitro-N-[2-(phenylthio)phenyl]benzamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known to possess several unique properties that make it an attractive candidate for drug development. In

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[2-(phenylthio)phenyl]benzamide is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, 2-chloro-4-nitro-N-[2-(phenylthio)phenyl]benzamide can induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects
2-chloro-4-nitro-N-[2-(phenylthio)phenyl]benzamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as HDACs. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-nitro-N-[2-(phenylthio)phenyl]benzamide in lab experiments include its potent anti-cancer properties and its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 2-chloro-4-nitro-N-[2-(phenylthio)phenyl]benzamide. One potential direction is the development of new cancer drugs based on this compound. Several studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and Alzheimer's disease. Another potential direction is the optimization of the synthesis method to produce higher yields and purity of the compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Scientific Research Applications

2-chloro-4-nitro-N-[2-(phenylthio)phenyl]benzamide has been extensively studied for its potential applications in the field of oncology. This compound has been shown to possess potent anti-cancer properties, making it a promising candidate for the development of new cancer drugs. Several studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and Alzheimer's disease.

properties

IUPAC Name

2-chloro-4-nitro-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c20-16-12-13(22(24)25)10-11-15(16)19(23)21-17-8-4-5-9-18(17)26-14-6-2-1-3-7-14/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USORKLLSBKCNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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